molecular formula C13H20N2O B3199777 {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine CAS No. 1017114-89-4

{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine

Cat. No.: B3199777
CAS No.: 1017114-89-4
M. Wt: 220.31 g/mol
InChI Key: XYEYAYNRWWUWDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine (CAS: 1017114-89-4) is a morpholine derivative with a molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . Its structure features a morpholine ring substituted at the 2-position with a methanamine group and at the 4-position with a 4-methylbenzyl group.

The compound is listed by multiple suppliers (), suggesting applications in pharmaceutical intermediates or chemical biology research.

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYAYNRWWUWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and morpholine.

    Reaction Conditions: The reaction between 4-methylbenzyl chloride and morpholine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

    Formation of Intermediate: The reaction yields an intermediate compound, which is then further reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine with key analogues:

Compound Name (CAS) Molecular Formula Substituent Variations Key Properties/Applications References
This compound (1017114-89-4) C₁₃H₂₀N₂O 4-methylbenzyl group at morpholine 4-position Moderate lipophilicity; pharmaceutical intermediate
{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine (1017165-81-9) C₁₃H₂₀N₂O 3-methylbenzyl group at morpholine 4-position Slightly altered steric/electronic effects
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine (1423028-20-9) C₁₂H₁₇ClN₂O Chlorophenyl group at morpholine 2-position Increased polarity; potential antimicrobial activity
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine (141815-44-3) C₁₁H₁₇N₃O Pyridinylmethyl group at morpholine 4-position Enhanced hydrogen-bonding capacity; CNS drug candidate
(4-Methylmorpholin-2-yl)methanamine (141814-57-5) C₆H₁₄N₂O No benzyl group; simpler structure Higher solubility; limited bioactivity

Key Differences and Implications

This difference may influence receptor binding in drug discovery.

Synthetic Accessibility

  • Compounds with bulkier substituents (e.g., 4-methylbenzyl) may require optimized reaction conditions compared to simpler derivatives like (4-Methylmorpholin-2-yl)methanamine .

Pharmacological Potential Morpholine derivatives with aromatic substituents (e.g., pyridinyl or benzyl groups) are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Research and Industrial Relevance

  • Patent and Commercial Data : The target compound has 1 patent citation (), indicating niche industrial interest. In contrast, analogues like {4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methanamine are listed with multiple suppliers, suggesting broader applicability .

Biological Activity

The compound {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine, also known as (S)-1-((4-Methylmorpholin-2-yl))methanamine, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular structure of this compound includes a morpholine ring with a methylphenyl substituent, which influences its biological properties. The compound's chemical formula is C12H17N2O, and its molecular weight is approximately 205.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that trigger biochemical pathways relevant to various physiological processes.

1. Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit antimicrobial properties. For example, studies have shown that related compounds demonstrate significant antibacterial and antifungal activities against various pathogens:

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active morpholine derivatives .

2. Neuropharmacological Effects

Morpholine derivatives have been investigated for their potential neuropharmacological effects, particularly in the context of central nervous system disorders. Compounds with similar structures have demonstrated efficacy as potential treatments for conditions such as anxiety and depression by acting on neurotransmitter systems .

3. Anti-inflammatory Activity

Emerging evidence suggests that morpholine derivatives can exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives inhibit the expression of inflammatory mediators such as COX-2 and iNOS in cell lines, indicating their potential as anti-inflammatory agents .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various morpholine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising inhibition zone against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of morpholine derivatives in animal models of neurodegeneration. The findings revealed that these compounds could reduce neuronal apoptosis and inflammation, supporting their development for therapeutic use in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine, and how can regioselectivity be controlled during synthesis?

Methodological Answer: A common approach involves reductive amination between 4-[(4-methylphenyl)methyl]morpholine-2-carbaldehyde and ammonia or a protected amine precursor, using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . Regioselectivity is influenced by steric hindrance from the 4-methylphenyl group, favoring amine formation at the less hindered morpholin-2-yl position. Intermediate purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the target compound .

Q. How can the purity and identity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA, gradient elution) to confirm >95% purity.
    • Mass Spectrometry (MS) : Expected [M+H]⁺ = 247.18 (calculated from C₁₃H₁₈N₂O) .
    • NMR : Key signals include δ 2.35 (s, 3H, CH₃ on aryl), δ 3.65–3.80 (m, 4H, morpholine OCH₂), and δ 2.70 (t, 2H, CH₂NH₂) .

Q. What solvent systems are optimal for crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C yields single crystals suitable for X-ray analysis. SHELX-97 (or newer versions) is recommended for structure refinement, with attention to resolving potential disorder in the morpholine ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity for neurotransmitter receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of serotonin or dopamine receptors (e.g., 5-HT₁A or D₂R from the PDB). Protonate the amine group at physiological pH and optimize ligand geometry with Gaussian09 (B3LYP/6-31G*) .
  • Free Energy Calculations : MM-GBSA or MM-PBSA in AMBER can quantify binding energy, with validation against experimental IC₅₀ values from radioligand assays .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and receptor density (e.g., 1–2 pmol/mg protein).
  • Meta-Analysis : Compare data from orthogonal methods (e.g., fluorescence polarization vs. scintillation proximity assays) to identify systematic biases .
  • Structural Validation : Confirm ligand-receptor binding poses via cryo-EM or NMR if X-ray structures are unavailable .

Q. How can regioselective functionalization of the morpholine ring enhance target engagement in vivo?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the primary amine with Boc anhydride to enable selective alkylation at the morpholine nitrogen.
  • DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups at C4 improve metabolic stability) using Gaussian09 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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